molecular formula C9H7ClN2O B12359590 6-chloro-2-methyl-6H-quinazolin-4-one

6-chloro-2-methyl-6H-quinazolin-4-one

Cat. No.: B12359590
M. Wt: 194.62 g/mol
InChI Key: CCJAYWRJZSZPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-6H-quinazolin-4-one typically involves the condensation of anthranilamide with aryl, alkyl, or hetero-aryl aldehydes in refluxing ethanol in the presence of copper(II) chloride (CuCl2) to generate a Schiff base intermediate. This intermediate is then converted into the desired quinazolinone derivative . Another method involves the reaction of 2-aminobenzamide with styrene in the presence of di-tertiary-butyl peroxide (DTBP) and p-toluene sulfonic acid (p-TsOH) to produce quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-6H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like phosphorus oxychloride (POCl3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinazolinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-methyl-6H-quinazolin-4-one is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its antimicrobial properties and make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-2-methyl-6H-quinazolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3

InChI Key

CCJAYWRJZSZPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=CC(C=CC2=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.